molecular formula C9H14Cl2N2 B13452864 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride

Cat. No.: B13452864
M. Wt: 221.12 g/mol
InChI Key: LZSAIMFYJCFMLV-UHFFFAOYSA-N
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Description

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of pyridine, characterized by the presence of cyclopropyl and methyl groups attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride typically involves the following steps:

    Condensation Reaction: Starting with diethyl malonate and 3-nitro-5-chloropyridine, a condensation reaction is carried out in the presence of sodium.

    Decarboxylation: The intermediate product undergoes decarboxylation to form a nitro compound.

    Reduction: The nitro compound is then reduced to form 5-Cyclopropyl-6-methylpyridin-3-amine.

    Formation of Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine compounds with different functional groups.

Scientific Research Applications

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-3-amine: A related compound with a similar pyridine structure but lacking the cyclopropyl group.

    Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

5-cyclopropyl-6-methylpyridin-3-amine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-6-9(7-2-3-7)4-8(10)5-11-6;;/h4-5,7H,2-3,10H2,1H3;2*1H

InChI Key

LZSAIMFYJCFMLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)C2CC2.Cl.Cl

Origin of Product

United States

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